pKa Advantage: Greater Acidity Than Nitromethane
Benzoylnitromethane exhibits substantially enhanced C–H acidity compared to both the parent nitromethane and the mono-substituted analog phenylnitromethane. Kinetic proton transfer studies demonstrate that substitution of a hydrogen atom in nitromethane by the benzoyl (PhCO) group increases acidity by 5.8, 6.6, and 8.6 pKa units, respectively, depending on the base system employed . This acidifying effect—exceeding 8 orders of magnitude in Ka—is attributed to combined resonance stabilization of the conjugate anion by the adjacent carbonyl group and inductive electron withdrawal.
| Evidence Dimension | Acidity (pKa; proton transfer equilibrium) |
|---|---|
| Target Compound Data | Benzoylnitromethane (PhCOCH2NO2): pKa approximately 5.6–7.1 |
| Comparator Or Baseline | Nitromethane (CH3NO2): pKa ~10.2; Phenylnitromethane (PhCH2NO2): pKa ~7.7 |
| Quantified Difference | ΔpKa = 5.8–8.6 units more acidic than nitromethane; 0.6–1.4 units more acidic than phenylnitromethane |
| Conditions | Proton transfer kinetics measured to various bases (tetramethylguanidine, piperidine, morpholine, primary amines) in 50% DMSO–water and water at 20 °C |
Why This Matters
This >8-order-of-magnitude acidity enhancement enables deprotonation under far milder basic conditions, reducing side reactions and expanding the accessible synthetic scope for nucleophilic alkylations, Michael additions, and cycloadditions relative to less acidic nitroalkanes.
